1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene
Overview
Description
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO4 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a nitro group, and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-Fluoro-3-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Fluoro-3-(2-methoxyethoxy)-2-aminobenzene.
Substitution: 1-(Nucleophile)-3-(2-methoxyethoxy)-2-nitrobenzene.
Oxidation: 1-Fluoro-3-(2-methoxyethoxy)benzaldehyde, 1-Fluoro-3-(2-methoxyethoxy)benzoic acid.
Scientific Research Applications
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.
Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene depends on the specific application and the target molecule. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3-(2-methoxyethoxy)benzene
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 1-Fluoro-4-(2-methoxyethoxy)-2-nitrobenzene
Uniqueness
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is unique due to the combination of its substituents. The presence of both a fluoro group and a nitro group on the benzene ring, along with the 2-methoxyethoxy group, imparts distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNFGFHPPSJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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